molecular formula C12H21N5O B2733360 (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide CAS No. 2411331-65-0

(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide

カタログ番号 B2733360
CAS番号: 2411331-65-0
分子量: 251.334
InChIキー: HZKFZCKWSKHUCT-VOTSOKGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide, also known as DMEMT, is a small molecule inhibitor that has shown potential in scientific research applications.

作用機序

(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide acts as an inhibitor of specific proteins involved in cell proliferation and beta-amyloid aggregation. Specifically, (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide has been found to target the protein kinase CK2, which is involved in the regulation of cell growth and survival. By inhibiting CK2, (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide can prevent the growth of cancer cells and the aggregation of beta-amyloid peptides.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit cell proliferation and beta-amyloid aggregation, (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide has been found to reduce the levels of inflammatory cytokines in the brain, which may be beneficial in the treatment of neurodegenerative diseases.

実験室実験の利点と制限

One advantage of (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide is its specificity for the protein kinase CK2, which allows for targeted inhibition of cell proliferation and beta-amyloid aggregation. Additionally, (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide has shown promise in both in vitro and in vivo studies, indicating its potential for further development. However, one limitation of (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain applications.

将来の方向性

There are several future directions for research on (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide. One area of interest is the development of more potent inhibitors that can target CK2 more effectively. Additionally, further studies are needed to determine the optimal dosage and administration of (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide for different applications. Finally, research is needed to explore the potential of (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide in combination with other therapies for the treatment of cancer and neurodegenerative diseases.
Conclusion
(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide is a small molecule inhibitor that has shown potential in scientific research applications, particularly in the fields of cancer and neurodegenerative disease research. Its specificity for the protein kinase CK2 makes it a promising candidate for targeted inhibition of cell proliferation and beta-amyloid aggregation. While there are limitations to its effectiveness, further research is needed to explore its potential for development and use in combination with other therapies.

合成法

(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. One such method involves the reaction of 4-chloro-2-butyn-1-ol with 3-ethyl-5-methyl-4-amino-1,2,4-triazole in the presence of a base, followed by the addition of dimethylformamide and a coupling reagent. The resulting product is then purified through column chromatography to yield (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide.

科学的研究の応用

(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide has been shown to have potential in the field of cancer research. In a study published in the Journal of Medicinal Chemistry, (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide was found to inhibit the growth of cancer cells in vitro and in vivo by targeting a specific protein involved in cell proliferation. Additionally, (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide has shown promise in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides, which are a hallmark of the disease.

特性

IUPAC Name

(E)-4-(dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-5-17-11(10(2)14-15-17)9-13-12(18)7-6-8-16(3)4/h6-7H,5,8-9H2,1-4H3,(H,13,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKFZCKWSKHUCT-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)C)CNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(N=N1)C)CNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。